molecular formula C15H20N2O3 B13433496 tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate

tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate

Cat. No.: B13433496
M. Wt: 276.33 g/mol
InChI Key: ISKNJHVZUDAVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate: is a synthetic organic compound with a complex structure. It is often used in various chemical and biological research applications due to its unique properties and reactivity.

Preparation Methods

The synthesis of tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with benzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

tert-Butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of protein functions and signaling cascades .

Comparison with Similar Compounds

tert-Butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate can be compared with similar compounds such as:

  • tert-Butyl 3-(benzylamino)propanoate
  • tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
  • tert-Butyl N-(3-aminopropyl)carbamate

These compounds share structural similarities but differ in their functional groups and reactivity. The unique structure of this compound makes it particularly useful in specific research applications .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-11(17-14(19)20-15(2,3)4)13(18)16-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3,(H,16,18)(H,17,19)

InChI Key

ISKNJHVZUDAVIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=C)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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